2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound characterized by its complex structure and potential biological activity. This compound belongs to the class of pyridazinones, which are known for various pharmacological properties. The molecular formula of this compound is , and it has a molecular weight of approximately 373.88 g/mol. Its structure includes a chlorophenyl group, a pyridazinone moiety, and an acetamide functional group, which contribute to its chemical reactivity and biological interactions.
The compound is classified under the broader category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It can be sourced from chemical suppliers or synthesized in laboratory settings through specific chemical reactions. The compound's unique structure allows it to interact with biological targets, making it of interest in medicinal chemistry.
The synthesis of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step reactions starting from simpler precursors. The general procedure may include:
The molecular structure of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide can be represented using various notations:
InChI=1S/C20H24ClN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)13-12-22-19(25)14-15-4-2-1-3-5-15/h6-11,15H,1-5,12-14H2,(H,22,25)
C1CCC(CC1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
This compound features a complex arrangement of rings and functional groups that contribute to its chemical behavior and biological activity.
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions allow for modifications that can enhance its pharmacological properties or alter its solubility characteristics.
The mechanism of action for 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Compounds in this class often exhibit activities such as:
The compound's ability to modulate neurotransmitter levels could be linked to its structural features that allow binding to active sites on target proteins.
The physical properties include:
Chemical properties may include:
Additional analyses such as melting point determination and spectral characterization (e.g., Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy) provide insights into the purity and identity of the synthesized compound.
Due to its structural characteristics, 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide has potential applications in:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5